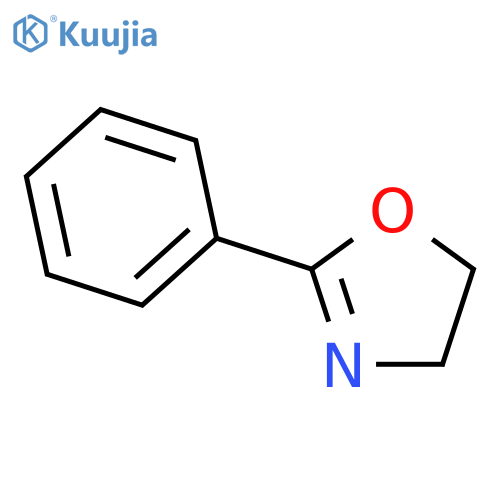Cas no 7127-19-7 (2-Phenyl-4,5-dihydrooxazole)

2-Phenyl-4,5-dihydrooxazole structure
商品名:2-Phenyl-4,5-dihydrooxazole
2-Phenyl-4,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- 2-Phenyl-4,5-dihydrooxazole
- 4,5-Dihydro-2-phenyloxazole
- 2-Phenyl-2-oxazoline
- 2-phenyl-4,5-dihydro-1,3-oxazole
- 2-Phenyl-4,5-dihydro-oxazole
- C9H9NO
- (4,5-Dihydro-2-Oxazolyl)Benzene
- 2-Phenyl(2-oxazoline)
- oxazole, 4,5-dihydro-2-phenyl-
- ZXTHWIZHGLNEPG-UHFFFAOYSA-N
- 2-Phenyl-1,3-oxazol-2-ine
- 2-phenyloxazoline
- KSC494C8P
- FCH1115599
- 2-Phenyl-4,5-dihydro-1,3-oxazole #
- DTXSID30288157
- 2-Phenyl-2-oxazoline, 99%
- F19688
- InChI=1/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H
- AM20041065
- BDBM50497964
- D2155
- 2-phenyl-4
- SCHEMBL84185
- AKOS005362465
- CHEMBL3323438
- 35255-75-5
- FT-0698882
- CS-W016346
- 7127-19-7
- SY052471
- A866469
- MFCD00075541
-
- MDL: MFCD00075541
- インチ: 1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2
- InChIKey: ZXTHWIZHGLNEPG-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 21.6
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.118 g/mL at 25 °C(lit.)
- ゆうかいてん: 12 °C (lit.)
- ふってん: 243°C
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.567(lit.)
- PSA: 21.59000
- LogP: 0.89900
- ようかいせい: 使用できません
2-Phenyl-4,5-dihydrooxazole セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S37/39
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:0-10°C
2-Phenyl-4,5-dihydrooxazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Phenyl-4,5-dihydrooxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D107070-5g |
4,5-DIHYDRO-2-PHENYLOXAZOLE |
7127-19-7 | 97% | 5g |
$130 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031669-100g |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 99% | 100g |
¥471 | 2024-05-22 | |
| TRC | P320993-100mg |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
| Chemenu | CM191345-100g |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 95%+ | 100g |
$122 | 2024-07-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11150-25g |
2-Phenyl-2-oxazoline |
7127-19-7 | 25g |
¥286.0 | 2021-09-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031669-25g |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 99% | 25g |
¥128 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11150-5g |
2-Phenyl-2-oxazoline |
7127-19-7 | 5g |
¥86.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P863493-100g |
2-Phenyl-2-oxazoline |
7127-19-7 | ≥99% | 100g |
¥1,413.00 | 2022-09-01 | |
| Fluorochem | 208994-1g |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 95% | 1g |
£10.00 | 2022-03-01 | |
| abcr | AB141801-5 g |
4,5-Dihydro-2-phenyloxazole, 98%; . |
7127-19-7 | 98% | 5g |
€87.80 | 2023-06-24 |
2-Phenyl-4,5-dihydrooxazole 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
7127-19-7 (2-Phenyl-4,5-dihydrooxazole) 関連製品
- 54472-46-7(Benzenamine, 4-(4,5-dihydro-2-oxazolyl)-)
- 7426-75-7(1,4-Bis(4,5-dihydro-2-oxazolyl)benzene)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7127-19-7)2-Phenyl-4,5-dihydrooxazole

清らかである:99%
はかる:500g
価格 ($):321.0